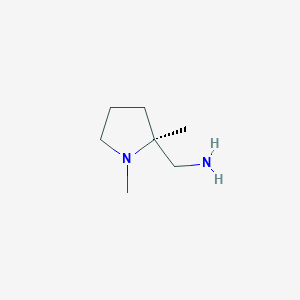
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine is a chiral amine compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups attached to the pyrrolidine ring and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the precursor compounds. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(1,2-Dimethylpyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.
N-Methylpyrrolidin-2-ylmethanamine: A similar compound with a single methyl group.
Pyrrolidin-2-ylmethanamine: The parent compound without the methyl groups.
Uniqueness
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of chiral compounds and in applications requiring specific stereochemical properties.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
[(2S)-1,2-dimethylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)4-3-5-9(7)2/h3-6,8H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
BEGAGOQBISEITR-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@]1(CCCN1C)CN |
Kanonische SMILES |
CC1(CCCN1C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


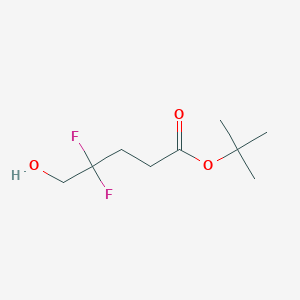

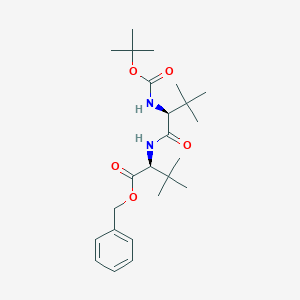
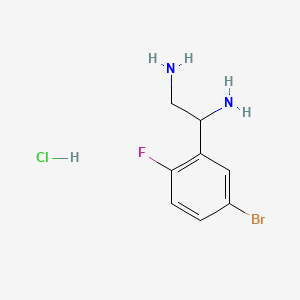
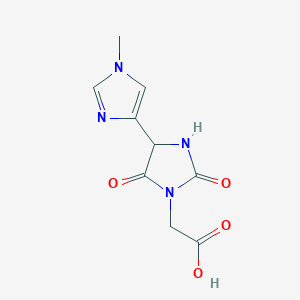
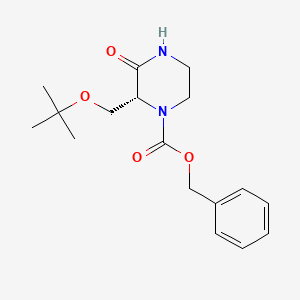
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
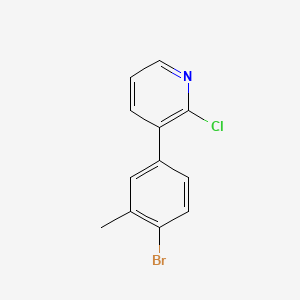
![5-Methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B14037633.png)

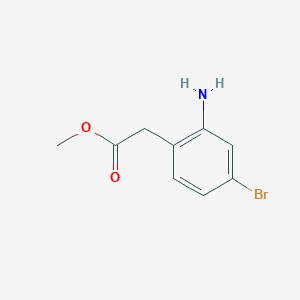
![o7-Tert-butylo1-methylexo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B14037646.png)
![Methyl 1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14037651.png)

